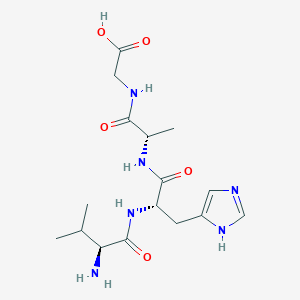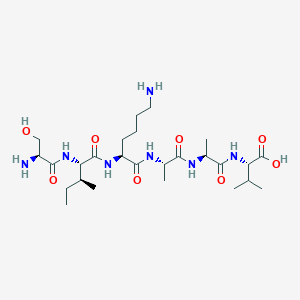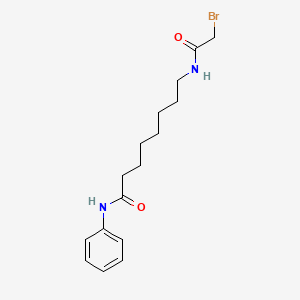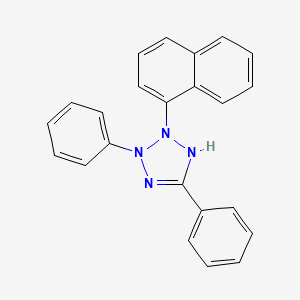
1-(4-Trifluoromethylphenyl)-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Trifluoromethylphenyl)-1H-benzoimidazole is an organic compound that features a benzoimidazole core substituted with a trifluoromethyl group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole typically involves the reaction of 4-trifluoromethylphenylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process to form the benzoimidazole ring. Commonly used acids for this reaction include hydrochloric acid or sulfuric acid, and the reaction is often carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. For example, the use of palladium catalysts in Suzuki-Miyaura coupling reactions can facilitate the formation of the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoimidazole derivatives.
Scientific Research Applications
1-(4-Trifluoromethylphenyl)-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic photovoltaics and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoimidazole core can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the benzoimidazole core.
Trifluoromethyl phenyl sulfone: Contains the trifluoromethyl group and is used in similar chemical reactions.
Fluoxetine: An antidepressant that also contains a trifluoromethyl group.
Uniqueness: 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole is unique due to its combination of the benzoimidazole core and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
870450-93-4 |
|---|---|
Molecular Formula |
C14H9F3N2 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]benzimidazole |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-5-7-11(8-6-10)19-9-18-12-3-1-2-4-13(12)19/h1-9H |
InChI Key |
KSXNZGIGSBSYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![3-[(2-Hydroxyethyl)amino]-L-alanine](/img/structure/B12533624.png)
![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)

![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)




![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)

